molecular formula C10H14O4 B093852 Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate CAS No. 17673-68-6

Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate

Cat. No.: B093852
CAS No.: 17673-68-6
M. Wt: 198.22 g/mol
InChI Key: DVVAGRMJGUQHLI-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate is an organic compound with the molecular formula C10H14O4. It is a colorless to almost colorless clear liquid at room temperature . This compound is known for its unique structure, which includes a cyclohexene ring with two ester groups attached at the 1 and 2 positions in a trans configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate can be synthesized through the Diels-Alder reaction between butadiene and dimethyl maleate. The reaction typically requires elevated temperatures and an inert atmosphere to prevent oxidation . The product is then purified through distillation or recrystallization to achieve high purity levels.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further chemical reactions. The cyclohexene ring provides a stable framework that can be functionalized to target specific pathways in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate is unique due to its trans configuration, which imparts different chemical and physical properties compared to its cis counterpart. The trans configuration also affects its reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

dimethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-4,7-8H,5-6H2,1-2H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVAGRMJGUQHLI-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC=CCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC=CC[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17673-68-6
Record name 17673-68-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76295
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.